4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol sulfate
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Overview
Description
4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol sulfate is an organic compound with the molecular formula C10H13NO It is a derivative of naphthalene, characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 1-position on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol sulfate typically involves the following steps:
Hydrogenation of Naphthalene: Naphthalene is hydrogenated to produce 5,6,7,8-tetrahydronaphthalene.
Nitration: The tetrahydronaphthalene is then nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation and nitration processes, followed by efficient catalytic reduction and hydroxylation steps. The sulfate salt form is typically prepared by reacting the free base with sulfuric acid.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Oxidation: Formation of 4-amino-5,6,7,8-tetrahydronaphthalen-1-one.
Reduction: Formation of 4-amino-5,6,7,8-tetrahydronaphthalen-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol sulfate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic pathways.
Biology
The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used in assays to investigate the activity of enzymes that interact with amino and hydroxyl groups.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions, making them subjects of pharmacological research.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-naphthol: Similar structure but lacks the tetrahydro ring.
5,6,7,8-Tetrahydro-1-naphthol: Lacks the amino group.
4-Hydroxy-5,6,7,8-tetrahydronaphthalene: Lacks the amino group.
Uniqueness
4-Amino-5,6,7,8-tetrahydronaphthalen-1-ol sulfate is unique due to the presence of both amino and hydroxyl groups on the tetrahydronaphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-amino-5,6,7,8-tetrahydronaphthalen-1-ol;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.H2O4S/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;1-5(2,3)4/h5-6,12H,1-4,11H2;(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQHGTZSMYHXGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)N)O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197231-35-8 |
Source
|
Record name | 1-Naphthalenol, 4-amino-5,6,7,8-tetrahydro-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197231-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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